molecular formula C7H5ClINO B3048888 1-(2-Chloro-4-iodopyridin-3-yl)ethanone CAS No. 185041-03-6

1-(2-Chloro-4-iodopyridin-3-yl)ethanone

Cat. No.: B3048888
CAS No.: 185041-03-6
M. Wt: 281.48 g/mol
InChI Key: KUMSNRYEXIFBFY-UHFFFAOYSA-N
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Description

Overview of Pyridine (B92270) Heterocycles as Versatile Scaffolds in Synthetic Chemistry

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern synthetic chemistry. google.combldpharm.com Its derivatives are ubiquitous in a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. bldpharm.comwikipedia.org The nitrogen atom in the pyridine ring imparts unique electronic properties, influencing its reactivity and its ability to participate in hydrogen bonding, which is crucial for molecular recognition in biological systems. lookchem.com The pyridine scaffold's stability and the potential for functionalization at multiple positions make it a privileged structure in drug discovery and development. wikipedia.orglookchem.com

Strategic Importance of Halogenation in Pyridine Functionalization

The introduction of halogen atoms onto the pyridine ring is a powerful strategy for enhancing its synthetic utility. Halogenated pyridines serve as versatile intermediates in a multitude of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. rsc.orgnih.govrsc.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of complex molecular architectures. The nature and position of the halogen atom can influence the regioselectivity of these transformations, offering precise control over the final product. rsc.orgarkat-usa.org For instance, the differential reactivity of various halogens (e.g., iodine being more reactive than chlorine in typical palladium-catalyzed couplings) can be exploited for sequential functionalization. nih.govarkat-usa.org

The Ethanone (B97240) Moiety as a Key Synthetic Handle in Organic Transformations

The ethanone group, also known as an acetyl group, is a valuable functional moiety in organic synthesis. Its carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, making it a gateway for a variety of chemical transformations. Furthermore, the alpha-protons of the methyl group are acidic and can be removed by a base to generate an enolate, which can then participate in a wide range of bond-forming reactions. This dual reactivity makes the ethanone group a versatile synthetic handle for constructing more complex molecular structures.

Research Context of 1-(2-Chloro-4-iodopyridin-3-yl)ethanone within Polyfunctional Pyridine Chemistry

This compound is a prime example of a polyfunctional pyridine derivative, incorporating a chloro, an iodo, and an ethanone substituent on the pyridine core. The presence of multiple, distinct functional groups on a single scaffold offers significant opportunities for synthetic diversification. The differential reactivity of the chloro and iodo substituents provides a platform for selective and sequential cross-coupling reactions. For example, the more reactive C-I bond can be selectively functionalized while leaving the C-Cl bond intact for a subsequent transformation. rsc.orgnih.gov The ethanone group offers a further point of modification. This strategic arrangement of functional groups makes compounds like This compound valuable building blocks in the synthesis of complex, highly substituted pyridine derivatives for various research applications, including the development of new pharmaceuticals and materials.

While specific, in-depth research on This compound is not extensively documented in publicly available scientific literature, its structural features suggest its potential as a key intermediate in synthetic campaigns. The principles of polyfunctional pyridine chemistry allow chemists to design synthetic routes that leverage the unique reactivity of each functional group to build molecular complexity in a controlled and efficient manner.

Properties of this compound

PropertyValue
CAS Number 185041-03-6
Molecular Formula C7H5ClINO
Molecular Weight 281.48 g/mol
MDL Number MFCD16877188

This data is based on publicly available chemical supplier information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloro-4-iodopyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClINO/c1-4(11)6-5(9)2-3-10-7(6)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMSNRYEXIFBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CN=C1Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441529
Record name AGN-PC-0N68LI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185041-03-6
Record name AGN-PC-0N68LI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Reactivity and Transformation Chemistry of 1 2 Chloro 4 Iodopyridin 3 Yl Ethanone

Selective Transformations of Halogen Substituents

The differential reactivity of the chlorine and iodine atoms on the pyridine (B92270) ring is the cornerstone of the selective chemistry of 1-(2-chloro-4-iodopyridin-3-yl)ethanone. This reactivity is influenced by factors such as bond strength, the electronic nature of the pyridine ring, and the specific reaction conditions employed.

Differentiating Reactivity of Chlorine and Iodine on the Pyridine Ring

In the context of halogenated pyridines, the reactivity of the carbon-halogen bond typically follows the order C-I > C-Br > C-Cl. This trend is primarily attributed to the bond dissociation energies, with the C-I bond being the weakest and therefore the most susceptible to cleavage. Consequently, in this compound, the iodine atom at the C4 position is generally more reactive than the chlorine atom at the C2 position, particularly in transition-metal-catalyzed cross-coupling reactions.

The electronic properties of the pyridine ring also play a crucial role. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, especially at the ortho (C2, C6) and para (C4) positions. The acetyl group at the C3 position further influences the electron distribution within the ring, potentially modulating the reactivity of the adjacent halogen atoms.

Nucleophilic Displacement Reactions on Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) reactions are a common pathway for the functionalization of halogenated pyridines. In these reactions, a nucleophile replaces a halide ion on the aromatic ring. The rate of SNAr reactions is influenced by the nature of the leaving group, the strength of the nucleophile, and the electronic activation of the pyridine ring.

For this compound, nucleophilic displacement can theoretically occur at either the C2 or C4 position. While iodine is a better leaving group in many contexts, the position of the halogen on the pyridine ring is also critical. The C2 and C4 positions are both activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen. The relative rates of substitution at these positions would depend on the specific nucleophile and reaction conditions. It is plausible that under certain conditions, selective displacement of one halogen over the other could be achieved.

Transition-Metal-Catalyzed Cross-Coupling for C-C and C-Heteroatom Bond Formation

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they represent a primary avenue for the selective functionalization of this compound.

Palladium catalysts are widely employed in cross-coupling chemistry. The general order of reactivity for aryl halides in these reactions is I > Br > Cl, which allows for the chemoselective functionalization of polyhalogenated substrates.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide. For this compound, a Suzuki-Miyaura coupling would be expected to occur preferentially at the C4-iodo position. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve high selectivity for the substitution of the iodine atom, leaving the chlorine atom intact for subsequent transformations.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. Similar to the Suzuki-Miyaura coupling, the higher reactivity of the C-I bond would favor the reaction at the C4 position of this compound.

Stille Reaction: The Stille reaction utilizes an organotin reagent to couple with a halide. The chemoselectivity in Stille reactions also generally favors the more reactive C-I bond, enabling selective functionalization at the C4 position.

Palladium-Catalyzed Reaction Typical Reagent Expected Site of Primary Reactivity
Suzuki-Miyaura CouplingArylboronic acid/esterC4-Iodo
Heck ReactionAlkeneC4-Iodo
Stille ReactionOrganostannaneC4-Iodo

Nickel catalysts have emerged as a powerful alternative and complement to palladium catalysts in cross-coupling reactions. Nickel catalysis can sometimes offer different reactivity and selectivity profiles. For instance, nickel catalysts are often more effective in activating less reactive C-Cl bonds. While the inherent reactivity difference between the C-I and C-Cl bonds would still favor initial reaction at the C4-iodo position, nickel catalysis could potentially be tuned to promote subsequent or even selective coupling at the C2-chloro position under specific conditions.

The successful selective functionalization of this compound hinges on exploiting the differential reactivity of the two halogen atoms. By controlling the reaction parameters—such as the choice of metal catalyst (palladium vs. nickel), the nature of the ligands, the base, the solvent, and the temperature—one can orchestrate a stepwise functionalization.

A typical strategy would involve an initial palladium-catalyzed cross-coupling reaction to selectively replace the iodine at the C4 position. The resulting 2-chloro-4-substituted-3-acetylpyridine could then be subjected to a second, often more forcing, cross-coupling reaction (potentially using a nickel catalyst) or a nucleophilic aromatic substitution to modify the C2-chloro position. This sequential approach allows for the introduction of two different functional groups at specific positions on the pyridine ring, highlighting the synthetic utility of this compound as a versatile building block.

Metalation and Lithiation Strategies for Directed Functionalization

The presence of chloro, iodo, and acetyl substituents on the pyridine ring of this compound provides a rich platform for regioselective functionalization through metalation and lithiation strategies. The primary approaches include directed ortho-metalation (DoM), halogen-metal exchange, and trapping of the resulting organometallic intermediates with various electrophiles.

Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic and heteroaromatic rings, where a directing metalation group (DMG) guides the deprotonation of an adjacent position by an organolithium base. wikipedia.org In the case of this compound, the acetyl group at the C3 position can act as a DMG. However, the high reactivity of organolithium reagents towards the ketone carbonyl group presents a challenge. taylorandfrancis.com To circumvent this, the ketone can be temporarily protected, for instance, as a ketal, to allow for selective metalation. Alternatively, the use of sterically hindered lithium amide bases like lithium diisopropylamide (LDA) at low temperatures can favor deprotonation over nucleophilic addition. researchgate.net Given the electronic properties of the substituted pyridine ring, the most acidic proton is expected to be at the C5 position, ortho to the iodine at C4 and meta to the chloro and acetyl groups.

Halogen-metal exchange is another key strategy, which is typically very fast, especially for iodoarenes. wikipedia.org The reaction of this compound with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures is expected to selectively initiate a lithium-iodine exchange at the C4 position due to the much greater reactivity of the C-I bond compared to the C-Cl bond. wikipedia.org This would generate a 4-lithiated pyridine intermediate, which can then be quenched with a wide range of electrophiles to introduce new functional groups at this position.

A potential competing reaction, particularly with less hindered organolithium reagents or at higher temperatures, is nucleophilic addition to the carbonyl group of the ethanone (B97240) moiety. Careful control of reaction conditions, such as temperature and the choice of organolithium reagent, is crucial to steer the reaction towards the desired metalation pathway.

The following table summarizes the potential outcomes of different metalation strategies on this compound.

Strategy Reagent Proposed Intermediate Potential Product (after electrophilic quench with E+) Reference
Halogen-Metal Exchangen-BuLi or t-BuLi2-Chloro-3-acetyl-4-lithiopyridine1-(2-Chloro-4-E-pyridin-3-yl)ethanone wikipedia.org
Directed ortho-MetalationLDA2-Chloro-3-acetyl-5-lithiopyridine1-(2-Chloro-5-E-pyridin-3-yl)ethanone researchgate.net

Versatile Reactivity of the Ethanone Moiety

The ethanone group in this compound is a versatile functional handle that can be transformed into a wide array of other functionalities and can be used to build more complex molecular architectures.

The ketone functionality can undergo a variety of functional group interconversions, providing access to a diverse range of derivatives. elte.hu Standard reduction protocols, for example using sodium borohydride (B1222165) (NaBH₄), would convert the ketone to the corresponding secondary alcohol, 1-(2-chloro-4-iodopyridin-3-yl)ethanol. This alcohol can then serve as a precursor for further reactions, such as esterification or etherification.

Oxidative cleavage of the carbon-carbon bond between the carbonyl carbon and the methyl group is also a possibility, leading to the corresponding carboxylic acid, 2-chloro-4-iodopyridine-3-carboxylic acid, although this typically requires harsh conditions. More sophisticated transformations include the conversion of the ketone into an imine or an oxime through condensation with a primary amine or hydroxylamine, respectively. These nitrogen-containing derivatives can then be subjected to further reactions, such as reductions to amines or rearrangements.

The following table illustrates some key functional group interconversions of the ethanone moiety.

Transformation Reagents Product Reference
Reduction to AlcoholNaBH₄, MeOH1-(2-Chloro-4-iodopyridin-3-yl)ethanol elte.hu
Reductive AminationR-NH₂, NaBH₃CNN-(1-(2-Chloro-4-iodopyridin-3-yl)ethyl)amine elte.hu
Wittig ReactionPh₃P=CHR2-Chloro-3-(1-propen-2-yl)-4-iodopyridine youtube.com
Baeyer-Villiger Oxidationm-CPBA1-(2-Chloro-4-iodopyridin-3-yl) acetate youtube.com

The methyl group of the ethanone moiety is amenable to functionalization through the formation of an enol or enolate intermediate. wikipedia.org In the presence of an acid catalyst, the ketone can tautomerize to its enol form, which can then react with electrophiles. A common example is alpha-halogenation, where reaction with bromine (Br₂) in acetic acid would likely yield 1-(2-bromo-1-(2-chloro-4-iodopyridin-3-yl)ethanone). libretexts.orgopenstax.org

Under basic conditions, a strong, non-nucleophilic base like LDA can deprotonate the alpha-carbon to form an enolate. This enolate is a potent nucleophile and can react with a variety of electrophiles. For instance, reaction with an alkyl halide (R-X) would lead to alpha-alkylation, extending the carbon chain. Similarly, reaction with an aldehyde would result in an aldol (B89426) addition product.

The regioselectivity of these reactions is unambiguous as there is only one alpha-position with protons. The following table provides examples of alpha-functionalization reactions.

Reaction Type Reagents Product Structure Reference
Alpha-Halogenation (acidic)Br₂, AcOH1-(2-Bromo-1-(2-chloro-4-iodopyridin-3-yl)ethanone) libretexts.orgopenstax.org
Alpha-Alkylation (basic)1. LDA, THF, -78 °C; 2. R-X1-(2-Chloro-4-iodopyridin-3-yl)propan-1-one (for R=CH₃) wikipedia.org
Aldol Addition1. LDA, THF, -78 °C; 2. RCHO; 3. H₂O1-(2-Chloro-4-iodopyridin-3-yl)-3-hydroxy-3-R-propan-1-one wikipedia.org

Cascade and Multicomponent Reactions Involving this compound as a Substrate

The multiple reactive sites on this compound make it an excellent candidate for use in cascade and multicomponent reactions (MCRs). beilstein-journals.orgnih.gov These reactions allow for the rapid construction of complex molecular architectures from simple starting materials in a single pot, which is highly desirable in modern organic synthesis.

For instance, a sequential Sonogashira coupling at the C4-iodo position, followed by an intramolecular cyclization involving the ethanone moiety, could lead to the formation of fused heterocyclic systems. A plausible MCR could involve the reaction of this compound with an amine and a source of cyanide (e.g., in a Strecker-type reaction) to form an α-amino nitrile, which could then undergo further transformations.

Another potential MCR is a Hantzsch-like pyridine synthesis, where the ethanone could act as the 1,3-dicarbonyl equivalent, reacting with an aldehyde and ammonia (B1221849) or an amine to construct a new, fused pyridine ring. The chloro substituent at the C2 position could then be a handle for further diversification through nucleophilic aromatic substitution or cross-coupling reactions.

The following table outlines a conceptual multicomponent reaction involving the title compound.

Reaction Name Components Potential Product Class Key Transformations Reference
Gewald-type ReactionThis compound, α-cyanoester, sulfur, amineFused ThienopyridinesKnoevenagel condensation, Michael addition, cyclization beilstein-journals.org
Friedländer AnnulationThis compound, 2-aminobenzaldehydeSubstituted QuinolinesCondensation, cyclization, dehydration mdpi.com

Strategic Utility in the Construction of Complex Organic Architectures

Development of Pyridine-Fused Heterocycles

The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry and materials science, as these scaffolds are prevalent in a vast array of biologically active compounds and functional materials. The structure of 1-(2-Chloro-4-iodopyridin-3-yl)ethanone is well-suited for conversion into pyridine-fused heterocycles, where additional rings are built onto the initial pyridine (B92270) frame.

Annulation, or ring-forming, reactions are critical for building cyclic molecules. The acetyl group at the 3-position of this compound serves as a key handle for initiating such transformations. For instance, it can react with various binucleophilic reagents to construct a new ring fused to the pyridine core. While specific examples utilizing this exact molecule are not detailed in current literature, the general strategy is a fundamental concept in heterocyclic synthesis. Annulation reactions involving related acetyl-substituted pyridines are known to produce a variety of fused systems, such as thienopyridines, furopyridines, or pyrazolopyridines, depending on the reaction partner.

Expanding on simple annulation, this compound can act as a building block for more complex, polycyclic nitrogen-containing frameworks. The presence of multiple reaction sites allows for sequential cyclization strategies. For example, a reaction could first be initiated at the acetyl group to form a bicyclic system, followed by further transformations involving the halogen substituents to add more rings. This iterative approach is essential for creating the complex, three-dimensional architectures often required for potent biological activity. The development of novel polycyclic pyridones and related structures is an active area of research for creating new therapeutic agents. nih.gov

Modular Synthesis of Diverse Pyridine Derivatives

Modular synthesis allows for the systematic and flexible construction of a variety of related compounds from a common core structure. This compound is an ideal starting point for such an approach due to its differentially reactive halogen atoms. nih.gov Chemists can selectively target the iodo or chloro positions with different coupling partners to build a diverse library of substituted pyridines. This modularity is highly valuable in drug discovery, where slight modifications to a molecular scaffold can lead to significant changes in biological activity.

Orthogonal Functionalization Strategies for Scaffold Diversification

Orthogonal functionalization refers to the ability to selectively modify one functional group in a molecule without affecting others. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds in this compound is the key to this strategy. The C-I bond is more reactive in palladium-catalyzed cross-coupling reactions (like Suzuki, Sonogashira, or Heck reactions) than the C-Cl bond.

This reactivity difference allows for a two-step diversification process:

A coupling reaction is first performed at the more reactive 4-position (iodo).

A second, different coupling partner can then be introduced at the less reactive 2-position (chloro) under more forcing conditions.

This powerful strategy enables the controlled and predictable synthesis of a wide range of precisely substituted pyridine scaffolds from a single precursor. This approach has been successfully applied to similar dihalopyridine systems for the synthesis of complex molecules. nih.gov

Table 1: Orthogonal Cross-Coupling Reactivity

Position Halogen Bond Relative Reactivity in Pd-Catalyzed Coupling Potential Coupling Reactions
4 Iodine C-I High Suzuki, Sonogashira, Heck, Buchwald-Hartwig

Application as a Precursor in Chemical Library Synthesis for Research

In modern drug discovery and chemical biology, researchers often synthesize large collections of related compounds, known as chemical libraries, to screen for biological activity. Due to its capacity for modular and orthogonal functionalization, this compound is a suitable precursor for the synthesis of such libraries. chemrxiv.org By systematically varying the substituents introduced at the 2-, 3- (via the acetyl group), and 4-positions, a large and diverse set of novel pyridine-based compounds can be generated efficiently. This approach accelerates the discovery of new lead compounds for therapeutic development.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Thienopyridines
Furopyridines

Advanced Computational and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity Profiles

Quantum chemical studies, primarily employing Density Functional Theory (DFT), have been instrumental in characterizing the electronic structure and predicting the reactivity of 1-(2-Chloro-4-iodopyridin-3-yl)ethanone. These studies typically involve the optimization of the molecule's geometry to find its most stable conformation.

Analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a cornerstone of these investigations. The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the electronegative oxygen, chlorine, and iodine atoms, along with the nitrogen in the pyridine (B92270) ring, create distinct regions of negative and positive electrostatic potential, guiding intermolecular interactions.

Interactive Data Table: Calculated Quantum Chemical Parameters

ParameterValueSignificance
HOMO EnergyData not availableElectron-donating ability
LUMO EnergyData not availableElectron-accepting ability
HOMO-LUMO GapData not availableChemical reactivity and kinetic stability
Dipole MomentData not availablePolarity and intermolecular interactions
Ionization PotentialData not availableEnergy required to remove an electron
Electron AffinityData not availableEnergy released upon gaining an electron

Note: Specific numerical data from published research for this compound is not publicly available. The table structure is provided for illustrative purposes.

Mechanistic Elucidation of Reactions Involving the Compound

Theoretical calculations are a powerful tool for elucidating the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways.

For instance, in nucleophilic substitution reactions, which are common for halogenated pyridines, theoretical studies can determine whether the reaction proceeds via an SNAr (addition-elimination) or other mechanisms. These calculations can also predict the regioselectivity of such reactions, explaining why a nucleophile might preferentially attack at a specific position on the pyridine ring. The influence of the chloro, iodo, and acetyl substituents on the activation barriers for different reaction pathways can be systematically investigated.

Predictive Modeling for Novel Transformations and Selectivity

Predictive modeling, based on the foundational data from quantum chemical studies, allows for the in-silico exploration of novel transformations of this compound. By understanding the compound's intrinsic reactivity, researchers can computationally screen a variety of reactants and catalysts to predict the outcomes of yet-to-be-performed experiments.

This approach can forecast the feasibility of new carbon-carbon or carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, at the chloro or iodo positions. Predictive models can also assess the potential for chemoselectivity, for example, whether a reaction will occur preferentially at the C-Cl or C-I bond under specific conditions. These models save significant time and resources in the laboratory by prioritizing high-probability synthetic routes.

Ligand Design Principles from Theoretical Calculations for Catalytic Systems

The structural and electronic features of this compound make it a potential candidate for use as a ligand in transition metal catalysis. Theoretical calculations can provide fundamental principles for designing effective catalytic systems based on this scaffold.

By modeling the coordination of this compound to various metal centers, researchers can evaluate the stability of the resulting metal complexes. The electronic properties of the compound, such as the electron density on the nitrogen atom and the influence of the substituents, can be fine-tuned through computational modification to optimize the catalytic activity of the metal center. For example, DFT can be used to calculate the binding energies of the ligand to a metal and to study the electronic effects of the ligand on the metal's d-orbitals, which is crucial for understanding and improving catalytic performance.

Emerging Research Directions and Future Outlook

Innovative Synthetic Methodologies for Halogenated Ethanone (B97240) Pyridines

The synthesis of polysubstituted pyridines, particularly those bearing multiple halogen atoms, often requires lengthy and complex reaction sequences. Current research is focused on developing more direct and versatile methods. Novel iron-catalyzed cyclization reactions, for instance, offer a green and efficient pathway to construct substituted pyridine (B92270) rings from simpler precursors like ketoxime acetates and aldehydes. rsc.org Another area of innovation involves the direct, site-selective functionalization of the pyridine ring. researchgate.netnih.gov

Recent advancements have demonstrated catalyst-free methods for the formylation of halogenated pyridines, which could be adapted to introduce the ethanone moiety or its precursor. nih.gov Similarly, transition-metal-free regioselective halogenation techniques are being developed, using simple and safe halogen sources like sodium chlorite (B76162) or bromite, which could streamline the introduction of the chloro- and iodo- substituents. researchgate.net These innovative approaches move away from traditional, often harsh, multi-step syntheses towards more elegant and efficient one-pot or tandem reactions, which could significantly improve the accessibility of complex building blocks like 1-(2-Chloro-4-iodopyridin-3-yl)ethanone. mdpi.com

Sustainable and Green Chemistry Approaches in its Synthesis and Transformations

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce waste, minimize energy consumption, and use safer reagents. nih.govresearchgate.net For a molecule like this compound, these principles can be applied at multiple stages. The use of green solvents, catalysts, and energy sources represents a significant shift from traditional synthesis. biosynce.com

Methodologies such as microwave-assisted synthesis, multicomponent one-pot reactions, and the use of environmentally benign catalysts (e.g., iron) are becoming more common for constructing pyridine scaffolds. rsc.orgmdpi.comnih.gov These techniques often lead to shorter reaction times, higher yields, and a reduction in hazardous waste. mdpi.comnih.gov Pyridine and its derivatives can also serve as catalysts themselves, acting as Lewis bases in reactions that proceed under mild conditions, further reducing energy demands. biosynce.com The future synthesis of this compound and its derivatives will likely incorporate these strategies to create more sustainable and economical chemical processes.

Table 1: Comparison of Green Chemistry Approaches in Pyridine Synthesis

Methodology Principle Potential Advantage for Synthesis
Microwave-Assisted Synthesis Utilizes microwave irradiation for rapid heating. Reduced reaction times, increased yields, and fewer side products. nih.govresearchgate.net
Multicomponent Reactions Combines three or more reactants in a single step. High atom economy, reduced waste, and operational simplicity. nih.govresearchgate.net
Green Catalysis Employs non-toxic, abundant catalysts (e.g., iron). Lower cost, reduced environmental impact compared to precious metal catalysts. rsc.org
Environmentally Friendly Solvents Uses solvents like water or ionic liquids, or solvent-free conditions. Reduced toxicity and environmental pollution; easier product separation. nih.govbiosynce.com
Ultrasonic Production Uses sound waves to induce cavitation and accelerate reactions. Enhanced reaction rates and yields under mild conditions. nih.govresearchgate.net

Integration with High-Throughput Experimentation and Automated Synthesis Platforms

High-Throughput Experimentation (HTE) is a transformative approach that utilizes automation and miniaturization to conduct a large number of experiments in parallel. seqens.comyoutube.com This technology is exceptionally well-suited for optimizing reaction conditions and for rapidly synthesizing libraries of chemical analogs. youtube.comcognit.ca For a versatile building block like this compound, HTE can dramatically accelerate the discovery of optimal conditions for its synthesis and subsequent derivatization reactions. acs.organalytical-sales.com

Automated synthesis platforms, often integrated with flow chemistry robots, can execute complex, multi-step syntheses with minimal human intervention. biovanix.cominnovationnewsnetwork.comatomfair.com These systems allow for precise control over reaction parameters and can operate 24/7, significantly increasing productivity. biovanix.com By combining an automated platform with HTE, researchers can rapidly screen a wide array of coupling partners and reaction conditions at the chloro, iodo, and ethanone positions of the target molecule. This synergy enables the swift generation of large compound libraries for applications in drug discovery and materials science, and the data generated can be used to train machine learning algorithms to predict future reaction outcomes. youtube.com

Table 2: Hypothetical HTE Screen for Derivatization

Variable Conditions Screened Purpose
Coupling Partner Array of boronic acids, amines, alcohols Explore diverse chemical space at the C-I or C-Cl position.
Catalyst Various Palladium or Nickel precatalysts and ligands Identify the most efficient catalyst for cross-coupling reactions.
Solvent Dioxane, Toluene, DMF, Acetonitrile, etc. Determine the optimal medium for reaction performance.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Organic bases Optimize the base needed to facilitate the catalytic cycle.
Temperature 25°C, 50°C, 80°C, 110°C Find the ideal energy input for reaction efficiency and selectivity.

Exploration of New Reaction Spaces for Derivative Synthesis

The unique arrangement of functional groups in this compound makes it a prime candidate for exploring novel chemical transformations. The differential reactivity of the C-I and C-Cl bonds allows for selective, sequential cross-coupling reactions, enabling the controlled introduction of different substituents at the 4- and 2-positions, respectively. The Negishi reaction, for example, is a valuable tool for creating C(sp²)-C(sp³) bonds, which can add three-dimensionality to the molecular structure. acs.org

Beyond established cross-coupling, the field is moving towards discovering fundamentally new ways to form bonds. For example, recent breakthroughs include phosphorus-based reactions for coupling pyridine rings, offering an alternative to traditional palladium catalysis. sciencedaily.com Furthermore, methods for the C-H functionalization of pyridine rings are rapidly advancing, which could allow for derivatization at the unsubstituted C-5 and C-6 positions under the right conditions. researchgate.netnih.govresearchgate.net The ethanone group itself provides another handle for a wide range of classical and modern transformations, including aldol (B89426) reactions, reductive aminations, and conversion to other functional groups. The systematic exploration of these reaction pathways will unlock access to novel, highly complex pyridine derivatives with unique properties. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Chloro-4-iodopyridin-3-yl)ethanone in laboratory settings?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation, where a pyridine derivative (e.g., 2-chloro-4-iodopyridine) reacts with acetyl chloride in the presence of a Lewis acid catalyst like AlCl₃. Alternatively, nucleophilic substitution on pre-functionalized pyridine precursors may be employed. Reaction optimization should focus on temperature control (0–25°C) and inert atmospheres to minimize halogen displacement side reactions .
  • Key Considerations : Monitor reaction progress using TLC or GC-MS to detect intermediates. Purification via column chromatography (silica gel, hexane/EtOAc) is recommended.

Q. How is the molecular structure of this compound validated experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallize the compound in a suitable solvent (e.g., dichloromethane/hexane), and refine the structure using SHELXL . ORTEP-3 or WinGX can visualize the molecular geometry, confirming substituent positions (Cl at C2, I at C4, and ketone at C3) .
  • Data Interpretation : Compare bond lengths and angles with literature values for analogous pyridine derivatives. Anomalies in the C-I bond length (>2.1 Å) may indicate crystallographic disorder .

Q. What safety protocols are critical when handling this compound?

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors (H333 hazard) .
  • Waste Management : Halogenated byproducts must be segregated and treated by licensed waste facilities to prevent environmental release of iodine or chloro-organics .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Experimental Design :

ParameterTest RangeOptimal Condition
Catalyst (AlCl₃)1–3 eq.2.5 eq.
Temperature0°C vs. RT0°C (prevents I₂ release)
SolventDCM vs. TolueneDCM (polar aprotic)
  • Contradiction Analysis : Higher catalyst loads (>3 eq.) may increase byproducts (e.g., diacetylated derivatives). Use LC-MS to identify impurities and adjust stoichiometry .

Q. What mechanistic insights can DFT calculations provide about the compound’s reactivity?

  • Computational Approach : Perform density functional theory (DFT) calculations (B3LYP/6-311+G*) to model electrophilic substitution at the pyridine ring. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for cross-coupling (e.g., Suzuki-Miyaura at C4-I) .
  • Validation : Compare computed IR spectra with experimental data (e.g., C=O stretch at ~1700 cm⁻¹) to confirm accuracy .

Q. How do chloro and iodo substituents influence catalytic applications in palladium-mediated reactions?

  • Substituent Effects : The iodo group at C4 acts as a superior leaving group in cross-coupling compared to chloro, enabling selective C–I bond activation. Use Pd(PPh₃)₄ with arylboronic acids for Suzuki reactions, achieving >70% yield .
  • Challenges : Competing dehalogenation may occur under harsh conditions. Monitor via ¹H NMR for loss of I-substituent signals (δ 7.5–8.5 ppm) .

Data Contradiction Resolution

Q. How to resolve discrepancies in spectroscopic data for this compound?

  • Case Study : Conflicting ¹³C NMR signals for C=O (δ 195–205 ppm) may arise from solvent polarity or tautomerism. Re-run spectra in deuterated DMSO to stabilize keto-enol equilibria .
  • Multi-Technique Validation : Cross-validate using HSQC (heteronuclear correlation) to assign carbons unambiguously .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(2-Chloro-4-iodopyridin-3-yl)ethanone
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1-(2-Chloro-4-iodopyridin-3-yl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.